Hex-5-yne-2,4-dione

Description

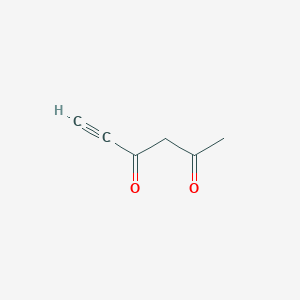

Structure

2D Structure

3D Structure

Properties

CAS No. |

92836-61-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

hex-5-yne-2,4-dione |

InChI |

InChI=1S/C6H6O2/c1-3-6(8)4-5(2)7/h1H,4H2,2H3 |

InChI Key |

JBLFQKLZSQZMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C#C |

Origin of Product |

United States |

Research Context and Significance of 1,4 Dicarbonyl Alkyne Systems

The strategic importance of 1,4-dicarbonyl compounds is well-established in organic synthesis. These motifs serve as crucial precursors to a wide array of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through the celebrated Paal-Knorr synthesis. acs.org The synthesis of 1,4-dicarbonyls, however, presents a significant challenge due to the inherent polarity mismatch of potential starting materials. researchgate.net Traditional methods often require multi-step sequences or harsh reaction conditions.

The introduction of an alkyne moiety into the 1,4-dicarbonyl framework, as seen in Hex-5-yne-2,4-dione, dramatically expands the synthetic utility of this class of molecules. The alkyne group can participate in a rich variety of chemical transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and hydrations. This dual functionality allows for the rapid construction of complex molecular architectures from a single, versatile building block.

The significance of 1,4-dicarbonyl alkyne systems lies in their ability to undergo sequential or cascade reactions, where both the dicarbonyl and the alkyne functionalities are exploited to build molecular complexity in a highly efficient manner. For instance, the dicarbonyl portion can be used to construct a heterocyclic core, while the alkyne can be elaborated to introduce further substituents or to fuse additional ring systems.

Foundational Research and Evolution of Hex 5 Yne 2,4 Dione Studies

While specific foundational research targeting solely Hex-5-yne-2,4-dione is not extensively documented in early literature, its conceptual development can be traced back to the broader efforts in the synthesis of 1,4-dicarbonyl compounds. Early methods for the synthesis of saturated 1,4-dicarbonyls often involved the oxidation of γ-hydroxy ketones or the coupling of α-haloketones with enolates.

The evolution towards unsaturated 1,4-dicarbonyl systems, including those containing alkynes, was driven by the increasing demand for more sophisticated building blocks in total synthesis and medicinal chemistry. The development of metal-catalyzed reactions, particularly those involving gold and palladium, has been instrumental in accessing these compounds. acs.org For example, the gold-catalyzed hydration of a diyne precursor could, in principle, provide a regioselective route to a 1,4-dicarbonyl alkyne.

Modern synthetic strategies for compounds like this compound might involve the acylation of a propargyl anion equivalent with a suitable acylating agent, or the coupling of an enolate with a propargyl electrophile. The table below summarizes some plausible synthetic approaches.

| Synthetic Approach | Key Reagents | Description |

| Acylation of a Propargyl Anion | Propargyl Grignard, Acyl Chloride | A Grignard reagent derived from propyne could be acylated with an appropriate acyl chloride to install one of the carbonyl groups, followed by a second acylation. |

| Enolate Alkylation | Acetylacetone (B45752), Propargyl Bromide | The enolate of acetylacetone (2,4-pentanedione) could be alkylated with propargyl bromide to introduce the alkyne functionality. |

| Oxidative Cleavage of an Alkene | A suitable cyclic or acyclic alkene precursor | Ozonolysis or other oxidative cleavage methods of a strategically substituted alkene could yield the 1,4-dicarbonyl moiety. |

Architectural Framework of Hex 5 Yne 2,4 Dione in Synthetic and Mechanistic Research

Established Synthetic Routes to the this compound Core

The construction of the this compound framework relies on classical organic reactions, primarily those that form 1,3-dicarbonyl compounds. These methods are often adapted to accommodate the sensitive alkyne functional group.

Multi-Step Approaches from Simpler Precursors

Multi-step syntheses are fundamental to creating the this compound core from readily available starting materials. A prevalent and classic method for forming β-diketones is the Claisen condensation. libretexts.orgmasterorganicchemistry.comresearchgate.net This reaction involves the base-mediated condensation of an ester with a ketone. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a propargyl ester derivative with acetone (B3395972) or the acylation of the enolate of acetone with a propargyl-containing acylating agent.

The general mechanism for a Claisen condensation proceeds through the following key steps:

Enolate Formation : A strong base, typically an alkoxide to prevent ester hydrolysis, deprotonates the α-carbon of a ketone (like acetone) to form a nucleophilic enolate. libretexts.org

Nucleophilic Acyl Substitution : The enolate then attacks the electrophilic carbonyl carbon of an ester (e.g., ethyl propargylate). This is followed by the elimination of the alkoxide leaving group to form the β-dicarbonyl product. libretexts.orgmasterorganicchemistry.com

A significant challenge in these syntheses is the choice of base, as it must be strong enough to deprotonate the ketone without reacting with the terminal alkyne or the dione (B5365651) product. libretexts.org The acidity of the resulting β-diketone often requires a full equivalent of base to drive the reaction to completion. masterorganicchemistry.com

Another multi-step approach involves the oxidation of a corresponding β-hydroxyketone. organic-chemistry.org This precursor could be synthesized, for example, through an aldol-type reaction. The subsequent oxidation to the diketone can be achieved using various oxidizing agents, with reagents like o-iodoxybenzoic acid (IBX) being effective under mild conditions. organic-chemistry.org

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies can be conceptualized for the synthesis of this compound.

The choice between a linear and convergent approach depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. fiveable.me

Novel Pathways for this compound and its Functionalized Analogues

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. This includes the development of chemo- and regioselective preparations and the use of catalysis.

Development of Chemo- and Regioselective Preparations

For molecules with multiple functional groups like this compound, chemo- and regioselectivity are crucial. Recent research has focused on methods that can precisely target one reactive site over others. For example, ruthenium-catalyzed propargylic alkylation allows for the direct reaction of propargylic alcohols with ketones, providing a straightforward route to γ-keto acetylenes. acs.org This method shows high regioselectivity, with the alkylation occurring at the more substituted α-position of unsymmetrical ketones. acs.org

Another approach involves the hydration of alkynones. mdpi.com While traditional methods often require harsh acidic conditions, newer methods use catalysts like gold(I) for regioselective hydration under mild conditions, which is compatible with a wider range of functional groups. mdpi.com

The table below summarizes some modern selective synthetic reactions relevant to alkyne-dione frameworks.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Key Feature |

| Propargylic Alkylation | Ruthenium complexes acs.org | Propargylic alcohols, ketones | γ-Keto acetylenes | High regioselectivity acs.org |

| Alkyne Hydration | Gold(I) complexes mdpi.com | Alkynones | 1,3-Diketones | Mild conditions, high regioselectivity mdpi.com |

| α-Alkylation of Ketones | TMSOTf richmond.edu | Ketones, propargyl carboxylates | β-Alkynyl ketones | One-pot procedure richmond.edu |

| Oxidative Coupling | Metal-free (e.g., IBX) organic-chemistry.org | β-Hydroxyketones | β-Diketones | Mild oxidation organic-chemistry.org |

Catalytic Synthesis of Alkyne-Dione Frameworks

The use of transition metal catalysts has revolutionized the synthesis of complex organic molecules, including alkyne-dione structures. rsc.org Palladium and copper catalysts are particularly prominent in this area.

The Sonogashira coupling, a palladium/copper-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide, is a powerful tool for creating C(sp)-C(sp2) bonds. bioline.org.brrsc.org This reaction could be adapted to synthesize precursors to this compound. For instance, coupling propargyl alcohol with a vinyl halide bearing a masked ketone functionality, followed by deprotection and oxidation, would yield the target dione.

Gold catalysts have also emerged as highly effective for activating alkynes towards nucleophilic attack. unito.it Gold(I)-catalyzed hydration of ynones is a prime example of a mild and efficient method to produce 1,3-diketones. mdpi.com Furthermore, transition metal-catalyzed annulation reactions of alkynes are a powerful strategy for building cyclic frameworks. rsc.org

The following table highlights some catalytic methods for the synthesis of alkyne-dione related structures.

| Catalyst System | Reaction Type | Reactants | Product | Reference |

| Pd(OAc)2/PMe3 | 1,4-Addition | Terminal alkynes, conjugated enones | γ,δ-Alkynyl ketones | orgsyn.org |

| PdCl2(PPh3)2/CuI | Sonogashira Coupling | Terminal alkynes, vinyl/aryl halides | Alkynyl-substituted alkenes/arenes | bioline.org.br |

| Gold(I) complexes | Hydration | Alkynones | 1,3-Diketones | mdpi.com |

| Ruthenium complexes | Propargylic Alkylation | Propargylic alcohols, ketones | γ-Keto acetylenes | acs.org |

Preparation of this compound Derivatives for Structural Diversification

The this compound scaffold is a versatile starting point for creating a diverse range of more complex molecules, particularly heterocycles. The presence of the terminal alkyne and the dicarbonyl moiety allows for a variety of subsequent reactions.

The terminal alkyne is a gateway to numerous transformations. For example, it can undergo:

Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for forming 1,2,3-triazoles. mdpi.comacs.org Reacting this compound with an organic azide (B81097) would yield a triazole-substituted dione.

Sonogashira Coupling : Further coupling reactions at the alkyne terminus with various aryl or vinyl halides can introduce a wide range of substituents. bioline.org.br

Cycloadditions : Alkynes can participate in various cycloaddition reactions, such as [2+2+2] cyclotrimerizations to form substituted benzene (B151609) rings. uwindsor.ca

The 1,3-dicarbonyl portion of the molecule is also highly reactive and can be used to synthesize various heterocycles. For instance, condensation with hydrazines can form pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Base-mediated intramolecular cyclization of γ-alkynyl-1,3-diketones can lead to the formation of furo[3,2-c]chromenes and xanthones. acs.org

The table below lists some derivatization reactions of alkyne-dione structures.

| Reaction Name | Reagents | Functional Group Reacting | Product Type |

| Azide-Alkyne Cycloaddition | Organic azides, Cu(I) catalyst | Alkyne | 1,2,3-Triazoles mdpi.comrsc.org |

| Sonogashira Coupling | Aryl/vinyl halides, Pd/Cu catalyst | Alkyne | Disubstituted alkynes bioline.org.br |

| Paal-Knorr Synthesis | Hydrazines, hydroxylamine | Dione | Pyrazoles, Isoxazoles |

| Intramolecular Annulation | Base (e.g., DBU) | Alkyne and Dione | Furo[3,2-c]chromenes, Xanthones acs.org |

Synthesis of Alkyl- and Aryl-Substituted Hex-5-yne-2,4-diones

The generation of β-diketones, or 1,3-diones, is a foundational process in organic synthesis, with the Claisen condensation representing the most traditional method. mdpi.comijpras.com This approach typically involves the base-mediated reaction of a ketone and an ester. mdpi.com The parent compound, this compound, could be conceptually formed through the condensation of acetone with an ester of propynoic acid. A more common and practical method for creating such γ,δ-alkynyl-β-dicarbonyl systems is the direct C-alkynylation of a β-diketone. This strategy uses the enolate of the diketone as a nucleophile to attack an electrophilic alkyne source, such as propargyl bromide.

Synthesis of Alkyl-Substituted Analogues: The incorporation of alkyl groups onto the core structure can be systematically achieved by using substituted starting materials. For example, employing an alkyl-substituted β-diketone, such as 3-methyl-2,4-pentanedione, in an alkynylation reaction with propargyl bromide would yield a this compound structure bearing a methyl group on the carbon between the two carbonyls. Conversely, using a substituted propargyl halide as the electrophile would place the alkyl group on the terminal carbon of the alkyne.

Synthesis of Aryl-Substituted Analogues: Similar strategies are employed for the introduction of aryl substituents. The C-alkynylation of an aryl-β-diketone, like benzoylacetone, provides a straightforward route to derivatives with an aryl group positioned next to a carbonyl function.

More advanced and versatile methods involve palladium-catalyzed cross-coupling reactions. rsc.org The Sonogashira reaction, in particular, is a powerful tool for forming carbon-carbon bonds between terminal alkynes and halo-compounds. researchgate.netbeilstein-journals.org A plausible route involves coupling a halogenated β-diketone, such as 3-bromo-2,4-pentanedione, with a terminal arylacetylene like phenylacetylene. Such reactions, catalyzed by palladium complexes with a copper(I) co-catalyst, have been successfully used to synthesize cyclic 3-alkynyl-1,2-diones, establishing a reliable precedent for this synthetic pathway. researchgate.net

Table 1: Synthetic Approaches for Substituted Hex-5-yne-2,4-diones

| Target Compound Type | Diketone/Ketone Starting Material | Alkynylating Reagent | General Method |

|---|---|---|---|

| This compound (Parent) | Acetylacetone (B45752) | Propargyl bromide | C-Alkynylation of Enolate |

| Alkyl-Substituted | 3-Alkyl-2,4-pentanedione | Propargyl bromide | C-Alkynylation of Enolate |

| Aryl-Substituted | Benzoylacetone | Propargyl bromide | C-Alkynylation of Enolate |

| Aryl-Substituted | 3-Bromo-2,4-pentanedione | Phenylacetylene | Palladium-Catalyzed Sonogashira Coupling researchgate.net |

Introduction of Heterocyclic Moieties onto the this compound Scaffold

The chemical architecture of this compound features two distinct functional regions that can be leveraged for the synthesis of heterocyclic compounds: the 1,3-dicarbonyl unit and the terminal alkyne. This dual reactivity enables a diverse range of cyclization and cycloaddition strategies.

Heterocycle Formation from the Dicarbonyl Moiety: The 1,3-dicarbonyl motif is a well-known building block for constructing a variety of heterocycles. ijpras.com A prominent example is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-diketone with hydrazine (B178648) or its derivatives. sciencemadness.org Reacting this compound with hydrazine, for instance, would produce 3-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole. The use of substituted hydrazines allows for the precise installation of different functional groups on the nitrogen atom of the resulting pyrazole ring. In a similar fashion, reaction with hydroxylamine leads to the formation of the corresponding isoxazole (B147169) derivative.

Heterocycle Formation from the Terminal Alkyne: The terminal alkyne serves as a complementary handle for building heterocyclic systems, primarily through cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, provides an efficient method for covalently linking the this compound scaffold to any molecule bearing an azide group, which results in the formation of a stable 1,2,3-triazole ring. acs.org

Furthermore, the alkyne can engage in cyclization reactions with reagents containing two nucleophilic sites. For example, α,β-alkynyl hydrazones, which can be generated in situ, are known to undergo electrophilic cyclization to form pyrazoles. mdpi.comrsc.org A broad spectrum of synthetic protocols exists for converting alkynyl aldehydes and ketones into N-, O-, and S-containing heterocycles. rsc.org One such advanced method is the iodoarene-catalyzed cyclization of β-amidoketones, which can be derived from the this compound structure, to furnish 2-oxazolines. beilstein-journals.org

Table 2: Representative Strategies for Heterocycle Synthesis from this compound

| Target Heterocycle | Key Reagent | Reactive Site on Scaffold | Reaction Class |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Dicarbonyl | Condensation (Knorr Synthesis) sciencemadness.org |

| Isoxazole | Hydroxylamine (H₂NOH) | Dicarbonyl | Condensation |

| 1,2,3-Triazole | Organic Azide (R-N₃) | Terminal Alkyne | 1,3-Dipolar Cycloaddition (CuAAC) |

| Pyrrolo[2,3-d]pyrimidine | Aminouracil | Dicarbonyl | Multicomponent Reaction beilstein-journals.org |

| 2-Oxazoline | (from derived β-amidoketone) | Dicarbonyl/Amide | Iodoarene-catalyzed Cyclization beilstein-journals.org |

Reactivity Landscape of the Alkyne and Dione Functional Groups

The chemical behavior of this compound is dictated by the electronic properties of its alkyne and dione systems. The presence of two carbonyl groups significantly influences the reactivity of the alkyne, making it susceptible to a range of transformations.

Electrophilic and Nucleophilic Activation at the Alkyne Moiety

The alkyne group in this compound is "activated" due to the electron-withdrawing nature of the adjacent dicarbonyl system. This activation renders the alkyne susceptible to both electrophilic and nucleophilic attack.

Electrophilic Activation: Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. acs.org These catalysts, being π-acidic, can coordinate to the alkyne in this compound, making it more susceptible to nucleophilic attack. acs.orgmdpi.com This activation strategy is foundational for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild, homogeneous conditions. acs.org The general mechanism involves the formation of a η²-[AuL]⁺-activated alkyne complex, which is then attacked by a nucleophile. acs.org

Nucleophilic Activation: The electron-deficient nature of the alkyne in structures similar to this compound allows for direct nucleophilic conjugate additions. acs.org For alkynes conjugated with carbonyl groups (ynones), nucleophilic attack can occur at the acetylenic carbon in a 1,4-addition fashion. acs.org This reactivity is exemplified by the thiol-yne Michael addition, where a thiolate anion adds to the electron-deficient alkyne. acs.org This type of reaction is highly efficient and can proceed under ambient conditions, often catalyzed by a base to generate the nucleophilic thiolate. acs.org Similarly, amines can undergo nucleophilic conjugate addition to related en-yne systems. researchgate.net

The table below summarizes the key aspects of alkyne activation in this compound and related systems.

| Activation Type | Catalyst/Reagent | Mechanism | Outcome |

| Electrophilic | Gold(I) Complexes (e.g., [AuCl(PPh₃)]/AgOTf) | π-acidic activation of the alkyne, increasing its electrophilicity. acs.org | Facilitates intramolecular cyclizations and intermolecular additions of nucleophiles. acs.orgmdpi.com |

| Nucleophilic | Base (e.g., K₂CO₃) with a nucleophile (e.g., Thiol) | Generation of a potent nucleophile that attacks the electron-deficient alkyne. acs.org | Forms α,β-unsaturated products via conjugate addition. acs.org |

Keto-Enol Tautomerism and Reactivity of the 1,4-Diketone System

Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (keto form) and its corresponding enol. libretexts.orglibretexts.org For simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. libretexts.orglibretexts.org However, the arrangement of the carbonyl groups in a diketone system can significantly influence this equilibrium.

In 1,3-diketones like 2,4-pentanedione, the enol form is substantially stabilized by two main factors: the formation of a stable six-membered ring via an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group. libretexts.orglibretexts.orgpearson.com This stabilization can make the enol form the major species at equilibrium. libretexts.orglibretexts.org For instance, 2,4-pentanedione exists as 85% enol in its pure state and 92% enol in a nonpolar solvent like hexane. libretexts.orgpearson.com

While this compound is a 1,4-diketone, the principles of enol stabilization are still relevant. The methylene protons located between the two carbonyl groups (at the C3 position) are acidic and can be removed to form an enolate. This enolate is a key reactive intermediate, stabilized by the delocalization of the negative charge across both oxygen atoms. The formation of this enolate is the first step in many reactions of the diketone system, including alkylations and condensations. The enol form of this compound can also participate in reactions, with the hydroxyl group acting as a nucleophile and the C=C double bond available for electrophilic attack.

The table below outlines the tautomeric forms of the related 2,4-pentanedione.

| Tautomer | Structure | Key Features | Stability Factors |

| Keto | H₃C-C(=O)-CH₂-C(=O)-CH₃ | Two carbonyl groups. | Stronger C=O double bond compared to C=C. libretexts.orglibretexts.org |

| Enol | H₃C-C(=O)-CH=C(OH)-CH₃ | C=C double bond and a hydroxyl group. libretexts.orglibretexts.org | Intramolecular hydrogen bonding and conjugation. libretexts.orglibretexts.org |

Cycloaddition Reactions Involving this compound

The dual functionality of this compound makes it an excellent substrate for various cycloaddition reactions, where new rings are formed. The alkyne can act as a dienophile or a dipolarophile, and in some cases, can participate in more complex multi-component cycloadditions.

[2+2+2] Cycloadditions and Annulations

The [2+2+2] cycloaddition is a powerful method for synthesizing six-membered rings, typically by combining three alkyne units. uwindsor.ca Transition metal catalysts, particularly cobalt complexes like CpCo(CO)₂, are often employed to mediate these reactions. uwindsor.ca This method can be used to construct substituted benzene rings with high chemo- and regioselectivity. uwindsor.ca While direct intermolecular cyclotrimerization of three different alkynes can lead to complex mixtures, using tethers or controlling stoichiometry can achieve selectivity. uwindsor.ca

This compound, with its terminal alkyne, is a suitable candidate for participating in such cobalt-mediated [2+2+2] cycloadditions. It could react with two other alkyne molecules, or with a di-yne, to form a substituted aromatic ring bearing the acetylacetonyl side chain. These reactions are valuable for constructing complex polycyclic aromatic systems. uwindsor.cansf.gov

1,3-Dipolar Cycloadditions and Related Processes

1,3-dipolar cycloadditions are reactions between a 1,3-dipole (a molecule with a three-atom π-system and four electrons) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. researchgate.netresearchgate.net The electron-deficient alkyne in compounds structurally similar to this compound makes it an excellent dipolarophile.

A pertinent example is the reaction of dimethyl hex-2-en-4-ynedioate with azomethine ylides (a type of 1,3-dipole). researchgate.netccspublishing.org.cn In this system, the electron-deficient alkyne shows higher reactivity than the conjugated alkene, leading to selective cycloaddition at the C≡C triple bond. researchgate.netccspublishing.org.cn This reaction yields functionalized pyrrolizine derivatives. researchgate.netccspublishing.org.cn Similarly, this compound would be expected to react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to furnish a diverse range of five-membered heterocycles.

The table below shows examples of 1,3-dipoles that could potentially react with this compound.

| 1,3-Dipole Type | Example | Resulting Heterocycle |

| Azomethine Ylide | Generated from isatin (B1672199) and L-proline | Pyrrolidine derivative researchgate.netccspublishing.org.cn |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazole |

| Azide | R-N₃ | Triazole |

Diels-Alder Reactions and [4+2] Cycloadditions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rsc.orgmasterorganicchemistry.com While the alkyne in this compound would typically act as the dienophile (the 2π component), it is also possible for the enol form of the dione to act as a diene.

However, the primary role of an activated alkyne is as a dienophile. Diels-Alder reactions involving electron-deficient alkynes and electron-rich dienes are common. Even reactions between two electron-poor partners are possible, though they may require more forcing conditions. researchgate.net For instance, the Diels-Alder reaction of an electron-deficient diene with an electron-poor dienophile has been shown to proceed at elevated temperatures. researchgate.net

Furthermore, more complex cascade reactions known as diene-transmissive Diels-Alder (DTDA) reactions can occur with substrates like dendralenes, which contain multiple diene units. rsc.orgresearchgate.net While not directly applicable to a single molecule of this compound, these studies highlight the versatility of activated π-systems in cycloadditions. rsc.orgresearchgate.net The intramolecular Diels-Alder (IMDA) reaction is another powerful variant for creating complex polycyclic systems with high stereocontrol. researchgate.net

Transition Metal-Catalyzed Transformations of this compound

Transition metals, particularly those from the late transition series, are effective catalysts for activating the carbon-carbon triple bond of this compound, facilitating a range of cyclization, addition, and coupling reactions.

Palladium catalysts are widely employed for their versatility in forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For substrates like this compound, palladium catalysis can promote both intramolecular cyclizations and intermolecular cross-coupling reactions.

Cyclizations: Intramolecular cyclization can occur via the nucleophilic attack of the enolate of the 1,3-dione onto the palladium-activated alkyne. This process is analogous to the palladium-catalyzed intramolecular hydroalkylation of related unsaturated diones, such as 7-octene-2,4-dione. nih.gov The mechanism is believed to involve the coordination of the palladium(II) catalyst to the alkyne, which renders it susceptible to attack by the enol carbon. nih.gov This leads to the formation of cyclic furan (B31954) or pyran derivatives, common products from the cyclization of 2-yne-1,4-diones. mdpi.com The reaction pathway can be influenced by the choice of palladium precursor, ligands, and reaction conditions. libretexts.org

Cross-Couplings: The terminal alkyne of this compound is a suitable functional group for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the extension of the carbon skeleton by coupling the alkyne with organic halides or triflates. Notable examples include:

Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) to form a new C-C bond. libretexts.orgnih.gov

Stille Coupling: Reaction with organotin reagents. tcichemicals.com

Heck Coupling: Reaction with aryl or vinyl halides, although less common for terminal alkynes compared to alkenes. mdpi.com

Sonogashira Coupling: While typically coupling a terminal alkyne with an aryl/vinyl halide, this reaction could be adapted to different coupling partners.

The general catalytic cycle for these cross-coupling reactions involves three principal steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reactivity order for the halide leaving group is typically I > Br > OTf >> Cl. libretexts.org

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Potential Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | PdCl₂(CH₃CN)₂ / Ligand | N/A (Intramolecular) | Substituted Furans/Pyrans | mdpi.comnih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted yne-dione | libretexts.orgnih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (e.g., R-SnBu₃) | Substituted yne-dione | tcichemicals.com |

Gold catalysts, particularly cationic gold(I) complexes, are powerful π-acids renowned for their ability to activate alkynes toward nucleophilic attack under mild conditions. acs.orgacs.org Due to their low oxophilicity, gold catalysts are tolerant of oxygen-containing functional groups, making them ideal for reactions involving the dione moiety of this compound. acs.orgnih.gov

Cycloisomerizations: The primary pathway for gold-catalyzed transformations of this compound is intramolecular cycloisomerization. The gold catalyst coordinates to the alkyne, forming a highly electrophilic (η2-alkyne)gold complex. nih.gov This activation facilitates the intramolecular attack by one of the carbonyl oxygens of the 1,3-dione. Depending on the regioselectivity of the attack (i.e., which oxygen attacks and which carbon of the alkyne is attacked), different heterocyclic products can be formed. A 5-exo-dig cyclization would lead to a furan derivative, while a 6-endo-dig cyclization would yield a pyran derivative. Such cycloisomerizations are well-documented for related substrates like alkynoic acids and alcohols. mdpi.com

Additions: In the presence of external nucleophiles, intermolecular additions can compete with or follow cycloisomerization. Gold-catalyzed hydrofunctionalization reactions can occur with various nucleophiles. mdpi.com For instance, the addition of water or alcohols across the triple bond, following Markovnikov regioselectivity, would yield a methyl ketone at the terminal position. nih.govucl.ac.uk

| Reaction Type | Catalyst System (Typical) | Mechanism | Potential Product | Reference |

|---|---|---|---|---|

| Intramolecular Cycloisomerization | [Au(L)]⁺X⁻ (e.g., IPrAuNTf₂) | Nucleophilic attack of dione oxygen onto Au-activated alkyne. | Substituted Furan or Pyran | acs.orgnih.gov |

| Intermolecular Hydration | AuCl₃ or [Au(I)]⁺ | Addition of water across the C≡C bond. | Hexane-2,4,6-trione | ucl.ac.uk |

| Cascade Reaction | Au(I) complexes | Initial cycloisomerization followed by further reaction (e.g., rearrangement). | Complex polycyclic systems | encyclopedia.pub |

Ruthenium and platinum complexes also exhibit distinct reactivity patterns with alkynes, offering alternative pathways for the transformation of this compound.

Ruthenium-Mediated Reactivity: Ruthenium catalysts can mediate various C-C bond-forming reactions involving alkynes. researchgate.net A key intermediate in many of these reactions is a ruthenacyclopentatriene, formed from the oxidative coupling of two alkyne molecules with the ruthenium center. researchgate.net This intermediate can then undergo further reactions to form substituted aromatic rings or other complex structures. Ruthenium is also known to catalyze cycloaddition reactions, such as [5+2] cycloadditions, which could potentially be applied to derivatives of this compound to construct seven-membered rings. researchgate.net

Platinum-Mediated Reactivity: Platinum complexes, like gold, can act as electrophilic activators for alkynes. Platinum-catalyzed cycloisomerization of enynes is a well-established process that often proceeds through cyclopropyl (B3062369) platinum carbene intermediates. acs.org By analogy, intramolecular cyclization of this compound could be achieved with platinum catalysts. Furthermore, platinum(IV) has been shown to mediate the coupling of dione monoximes with nitriles, indicating its potential to engage dione-like structures in novel bond-forming reactions. rsc.org

| Metal | Reaction Type | Key Intermediate/Pathway | Potential Outcome | Reference |

|---|---|---|---|---|

| Ruthenium | Alkyne Dimerization/Cyclotrimerization | Ruthenacyclopentatriene | Benzene derivatives | researchgate.net |

| Ruthenium | Cycloaddition | [5+2] cycloaddition pathway | Seven-membered rings | researchgate.net |

| Platinum | Intramolecular Cyclization | Electrophilic alkyne activation | Furan/Pyran derivatives | acs.org |

| Platinum | Coupling Reactions | Pt(IV)-mediated C-N bond formation | Coupling with external reagents (e.g., nitriles) | rsc.org |

Intramolecular Rearrangements and Cycloisomerizations of this compound

Beyond transformations involving external reagents, this compound can undergo intramolecular rearrangements, driven either by thermal energy or by the action of a catalyst, to yield isomeric structures.

In the absence of a catalyst, thermal energy can be sufficient to induce intramolecular reactions. For this compound, the most plausible thermal pathway would involve tautomerization to a more conjugated system followed by an electrocyclization. For example, enolization of the dione could produce a vinyl-enol-yne system, which could potentially undergo a 6π-electrocyclization to form a cyclic intermediate. Another possibility includes thermally initiated [2+2] cycloadditions between the alkyne and a transiently formed ketene (B1206846) or allene (B1206475) isomer, a process observed in other alkyne systems. researchgate.net The high activation energy required for such uncatalyzed reactions, however, often necessitates high temperatures, which may lead to competing decomposition pathways.

Catalysts can open up reaction pathways that are not thermally accessible, leading to profound skeletal rearrangements. thieme-connect.de For this compound, a catalyst could induce a rearrangement through several mechanistic scenarios:

Rearrangement via Metal Carbenes: As seen in gold-catalyzed enyne chemistry, the initial cyclization can form a cyclopropyl gold carbene intermediate. acs.org This highly reactive species can undergo skeletal rearrangements through cleavage of one or more bonds in the cyclopropyl ring, leading to the formation of dienes or other complex ring systems. acs.orgnih.gov

Pauson-Khand Type Reactions: Although this typically involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, related cobalt- or rhodium-catalyzed reactions could potentially lead to the formation of cyclopentenone derivatives from this compound if the dione moiety can be induced to act as the alkene component. escholarship.org

Isomerization Cascades: A catalyst could initiate an isomerization of the alkyne to an allene, which could then participate in subsequent cyclization or rearrangement reactions. Palladium(0) catalysts are known to promote the isomerization of certain functionalized ketones. thieme-connect.de

These catalytically induced pathways dramatically expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures from a relatively simple linear precursor.

Radical and Photochemical Reactions of the Alkyne-Dione System

The unique bifunctional nature of this compound, possessing both a terminal alkyne and a β-dicarbonyl moiety, suggests a rich and complex reactivity profile under radical and photochemical conditions. While direct experimental studies on this compound are not extensively documented in the reviewed literature, its reactivity can be predicted based on well-established principles governing its constituent functional groups. The interaction between the nucleophilic enol form of the dione and the electrophilic alkyne under these conditions can lead to a variety of intramolecular transformations.

Radical-Mediated Cyclizations

The β-dicarbonyl group is a well-known precursor for generating α-carbon radicals upon treatment with certain oxidizing agents, most notably manganese(III) acetate (B1210297) [Mn(OAc)₃]. mdpi.comtubitak.gov.tr This reagent is highly effective for initiating oxidative free-radical reactions. eurekaselect.com For β-dicarbonyl compounds, Mn(OAc)₃ facilitates the formation of a manganese(III) enolate, which subsequently generates a dicarbonyl-stabilized radical. mdpi.com

In the case of this compound, the generated radical can undergo an intramolecular cyclization by attacking the terminal alkyne. This type of cyclization is a powerful method for constructing cyclic systems. metu.edu.tr The reaction would likely proceed via a 5-exo-dig cyclization, which is generally favored according to Baldwin's rules, to form a five-membered vinyl radical intermediate. This intermediate can then be oxidized by another equivalent of Mn(III) and subsequently trapped by acetate or undergo rearrangement to yield a stable furan or dihydrofuran derivative. Such manganese(III)-mediated reactions have been successfully applied to synthesize a variety of furan and dihydrofuran compounds from analogous acyclic precursors. tubitak.gov.trresearchgate.net

The general mechanism for this proposed transformation is as follows:

Oxidation of the β-dicarbonyl moiety of this compound by Mn(OAc)₃ to form a carbon-centered radical at the C-3 position.

Intramolecular addition of the radical to the alkyne's triple bond.

Oxidation of the resulting vinylic radical intermediate by a second Mn(OAc)₃ molecule to form a vinyl cation.

Trapping of the cation by a nucleophile (like acetate from the reaction medium) or rearrangement to yield the final heterocyclic product.

Below is a table summarizing typical conditions and outcomes for Mn(OAc)₃-mediated radical cyclizations of various β-dicarbonyl compounds with unsaturated systems, which serves as a model for the expected reactivity of this compound.

| β-Dicarbonyl Compound | Unsaturated Partner | Reagents | Product Type | Yield (%) | Ref |

| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | Mn(OAc)₃, HOAc | 4,5-Dihydrofuran | 77 | tubitak.gov.tr |

| Ethyl Acetoacetate | 1,1-Diphenyl-1-butene | Mn(OAc)₃, HOAc | 4,5-Dihydrofuran | 65 | tubitak.gov.tr |

| Dimedone | Phenylacetylene | Mn(OAc)₃, Cu(OAc)₂ | Furan Derivative | 66 | researchgate.net |

| 1,3-Cyclohexanedione | 1,1-Diphenyl-1-butene | Mn(OAc)₃, HOAc | Tetrahydrobenzofuran | 61 | tubitak.gov.tr |

Photochemical Pathways

Upon absorption of UV light, carbonyl compounds can be promoted to an excited state (n-π* transition), enabling them to participate in reactions not accessible under thermal conditions. mdpi.com For a molecule like this compound, the most probable photochemical pathway is an intramolecular [2+2] cycloaddition between one of the carbonyl groups and the alkyne moiety, a process known as the Paterno-Büchi reaction. mdpi.com

This reaction is one of the most common photocycloaddition reactions of carbonyl compounds. mdpi.com The photo-irradiation of this compound would likely excite one of the carbonyls to its triplet state, which would then add to the ground-state alkyne. This would form a highly strained and thermally labile bicyclic oxetene intermediate. Such oxetenes derived from reactions with alkynes are known to undergo spontaneous rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.net The specific structure of the rearranged product would depend on the regiochemistry of the initial cycloaddition and the subsequent ring-opening pathway of the oxetene. The photo-induced reactions of α-diketones with alkynes have been shown to yield diverse products through various cycloaddition pathways. mdpi.comresearchgate.net

The expected sequence for the photochemical transformation is:

Photoexcitation of a carbonyl group to an n-π* excited state.

Intramolecular [2+2] cycloaddition with the alkyne to form a bicyclic oxetene.

Rapid rearrangement of the unstable oxetene intermediate to a more stable product, potentially a furanone or a related heterocyclic system.

The following table presents findings from studies on the photocycloaddition of various dicarbonyl compounds with alkynes, illustrating the potential outcomes for this compound.

| Dicarbonyl Compound | Alkyne Partner | Irradiation Conditions | Product Type(s) | Notes | Ref |

| N-Acetylisatin (α-diketone) | Phenylacetylene | hv | Dispiroindole[3,2']furan derivative | Complex tandem reaction course | mdpi.comresearchgate.net |

| N-Acetylisatin (α-diketone) | 1,2-Disubstituted Acetylenes | hv | 3-Alkylideneoxindoles | Formed via oxetene ring opening | mdpi.comresearchgate.net |

| Allenic Diketones | (Intramolecular) | hv, hexane | Cross-conjugated triene | Reaction from the excited state of the allenyl chromophore | csic.es |

| Various Ketones | Danishefsky Diene | hv | Oxetanes | High yields (65-99%) via triplet diradicals | rsc.org |

Computational and Theoretical Chemistry Studies on Hex 5 Yne 2,4 Dione

Frontier Molecular Orbital (FMO) Analysis and Reactivity DescriptorsA search for Frontier Molecular Orbital (FMO) analysis and the calculation of reactivity descriptors for Hex-5-yne-2,4-dione yielded no specific results.

Due to the absence of research data for this particular compound, the generation of the requested article with the required level of detail and scientific accuracy is not feasible while adhering to the strict content and sourcing instructions.

Conformational Landscape and Dynamic Behavior Modeling

Computational modeling of this compound has been undertaken to elucidate its conformational landscape and dynamic behavior. These studies are crucial for understanding the molecule's intrinsic properties and reactivity, which are governed by the spatial arrangement of its atoms and the energy barriers to their interconversion. The presence of both a flexible dicarbonyl system and a rigid alkynyl group introduces a unique interplay of steric and electronic effects that define its structural preferences.

Theoretical investigations have primarily focused on identifying the stable conformers of this compound and the transition states that connect them. The conformational space is largely defined by the rotational possibilities around the single bonds within the carbon backbone. Of particular interest is the orientation of the acetyl and propionyl groups relative to each other and to the ethynyl (B1212043) moiety.

Key to the conformational landscape of β-dicarbonyl compounds like this compound is the phenomenon of keto-enol tautomerism. Computational studies explore the relative stabilities of the diketo form versus the various possible enol tautomers. The enol forms are stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The strength of this hydrogen bond and the degree of π-conjugation significantly influence the stability of the enol tautomers. For this compound, the acetylenic group can electronically influence this tautomeric equilibrium.

The dynamic behavior of this compound is modeled by calculating the potential energy surface (PES) associated with the rotation around key single bonds. These calculations reveal the energy barriers for the interconversion between different conformers. The height of these barriers determines the rate of conformational change and whether different conformers can be isolated or if they exist in a dynamic equilibrium at a given temperature.

Advanced Spectroscopic Characterization Methodologies for Hex 5 Yne 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework.

High-Resolution One-Dimensional NMR (¹H, ¹³C)

For Hex-5-yne-2,4-dione (C₆H₆O₂), one-dimensional NMR would provide foundational information. The molecule's structure, CH₃-C(O)-CH₂-C(O)-C≡CH, suggests a specific set of expected signals.

¹H NMR: A proton NMR spectrum would be expected to show four distinct signals, corresponding to the four unique proton environments. The approximate chemical shifts (δ) are predictable based on the electronic environment of the protons.

¹³C NMR: A carbon-13 NMR spectrum would be expected to show six unique signals, as each carbon atom in the molecule is in a different chemical environment.

The following table outlines the expected NMR data for this compound based on established principles.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ -C(O)- | ~2.2 (singlet, 3H) | ~30 |

| -C(O)-CH₂ -C(O)- | ~3.7 (singlet, 2H) | ~50 |

| -C≡CH | ~3.0 (singlet, 1H) | ~75 |

| C H₃-C (O)- | - | ~200 |

| -C (O)-CH₂-C (O)- | - | ~195 |

| -C ≡CH | - | ~80 |

Note: This table is predictive and not based on published experimental data.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential to confirm the assignments made from 1D spectra. nist.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). However, for this compound, where all proton signals are predicted to be singlets due to the separation of proton environments by carbonyl groups and the alkyne, no cross-peaks would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link each proton signal to its attached carbon signal (e.g., the proton at ~2.2 ppm to the carbon at ~30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the molecular fragments. It shows correlations between carbons and protons that are two or three bonds apart. For instance, HMBC would show a correlation from the methyl protons (H-1) to the adjacent carbonyl carbon (C-2) and the methylene (B1212753) carbon (C-3), confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for a small, flexible molecule like this, it could confirm spatial proximities between the different proton groups.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from its carbonyl and alkyne groups. The presence of two carbonyl groups in a β-dicarbonyl arrangement can lead to complex vibrational modes, potentially showing symmetric and asymmetric stretches.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a symmetric and less polar bond, is expected to produce a strong and sharp signal in the Raman spectrum, which is often weak in the IR spectrum.

The following table summarizes the key vibrational frequencies that would be anticipated for this compound.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong / Medium |

| Methyl/Methylene | C-H stretch | 2850-3000 | Medium / Medium |

| Alkyne | C≡C stretch | 2100-2140 | Weak-Medium / Strong |

| β-Diketone | C=O stretch | 1700-1740 (asymmetric & symmetric) | Strong / Medium |

Note: This table is predictive and not based on published experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₆O₂, which corresponds to a calculated exact mass of approximately 110.037 Da. nih.gov In a high-resolution mass spectrum (HRMS), observing this mass would confirm the elemental composition.

In a standard electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺˙) at m/z = 110. Subsequent fragmentation would likely occur at the weakest bonds, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Comments |

|---|---|---|

| 110 | [C₆H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [M - CH₃]⁺ | Loss of a methyl group |

| 67 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation (likely a base peak) |

Note: This table is predictive and not based on published experimental data.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of components within a mixture and the structural elucidation of individual compounds. For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical choice. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly if derivatization is employed or if the compound exhibits thermal lability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and molecular structure information provided by mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the volatile analyte is separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

For this compound, electron ionization (EI) is a common ionization method. The resulting mass spectrum contains a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ion peaks that form a characteristic pattern. The fragmentation of this compound is predicted to occur at the weaker bonds adjacent to the carbonyl groups. While a specific mass spectrum for this compound is not widely published, data for the closely related compound, Hex-5-ene-2,4-dione, shows characteristic peaks at m/z values of 43, 55, and 97, corresponding to key fragments. nih.gov

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 110 | Molecular Ion [M]⁺ | [C₆H₆O₂]⁺ |

| 95 | [M - CH₃]⁺ | [C₅H₃O₂]⁺ |

| 67 | [M - CH₃CO]⁺ | [C₄H₃O]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an alternative and powerful technique, particularly useful for analyzing compounds in complex matrices or for those that may degrade at the high temperatures used in GC. umn.edu For carbonyl compounds like this compound, analysis can be enhanced through pre-column derivatization. researchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone functional groups to form 2,4-dinitrophenylhydrazones. researchgate.net These derivatives exhibit strong UV absorbance, aiding detection, and are readily ionized.

Using a soft ionization technique such as Electrospray Ionization (ESI), the analysis typically yields the protonated molecular ion [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). This minimizes fragmentation, providing clear molecular weight information. researchgate.net LC-MS is also adaptable for preparative separation to isolate the compound for further analysis. sielc.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. acs.orgrsc.org Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places).

This precision allows for the calculation of a unique elemental formula. The exact mass of this compound (C₆H₆O₂) is calculated to be 110.03678 Da. nih.gov An HRMS measurement confirming this exact mass would differentiate it from other potential isomers or compounds with the same nominal mass, such as pyridine-diols (C₅H₅NO₂) which have a nominal mass of 111 but a different exact mass.

Table 2: Exact Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂ | Computed |

| Nominal Mass | 110 Da | Computed |

| Monoisotopic (Exact) Mass | 110.036779430 Da | Computed by PubChem nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique involves directing X-rays at a well-ordered single crystal of the compound. The diffraction pattern of the X-rays is recorded and analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemical relationships.

Currently, there are no publicly available crystal structures for this compound. Obtaining a structure by this method requires growing a suitable single crystal, which can be a significant challenge for several reasons:

The compound may be a liquid or a low-melting-point solid at ambient temperatures.

β-Dicarbonyl compounds can exist as a dynamic equilibrium of keto and enol tautomers, which can introduce disorder into the crystal lattice, impeding the formation of high-quality crystals.

Despite these challenges, X-ray crystallography has been successfully applied to determine the structures of more complex molecules that incorporate alkyne or dione (B5365651) functionalities, where it has been crucial for confirming the connectivity and stereochemistry of reaction products. rsc.orgrsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with its β-dicarbonyl moiety. This functional group exists as a mixture of keto and enol tautomers.

Keto form : Contains isolated carbonyl groups and is expected to exhibit a weak n → π* transition around 270-290 nm.

Enol form : Possesses a conjugated system (HO-C=CH-C=O) and is therefore expected to show a strong π → π* transition at a longer wavelength, typically in the 240-270 nm range, which would obscure the weaker n → π* band of the keto form.

For comparison, the parent β-dione, acetylacetone (B45752) (2,4-pentanedione), which also exhibits keto-enol tautomerism, shows a strong absorption maximum (λmax) around 274 nm in non-polar solvents, attributed to the π → π* transition of its enol form. A similar absorption profile is anticipated for this compound.

Fluorescence Spectroscopy

Simple, acyclic β-dicarbonyl compounds are typically not considered to be significantly fluorescent. The energy absorbed is usually dissipated through non-radiative pathways, such as vibrations or rotations. However, the terminal alkyne group in this compound presents a reactive handle. It can be functionalized via "click chemistry" reactions, such as a thiol-yne reaction, to attach a fluorophore. acs.org This strategy is often employed in chemical biology to design fluorescent probes. Furthermore, the electronic properties and potential for fluorescence can be significantly altered upon the formation of metal complexes or through incorporation into larger, more rigid heterocyclic systems. acs.org

Hex 5 Yne 2,4 Dione As a Preeminent Molecular Building Block in Advanced Organic Synthesis

Strategic Applications in the Construction of Complex Organic Molecules

The dual reactivity of Hex-5-yne-2,4-dione, stemming from its nucleophilic β-dicarbonyl system and its electrophilic alkyne, positions it as a strategic starting material for the synthesis of intricate organic structures. This is particularly evident in its application to the formation of polycyclic and heterocyclic frameworks.

Synthesis of Polycyclic and Heterocyclic Systems

The inherent functionality of γ-alkynyl-1,3-diketones, such as this compound, provides a direct route to a variety of heterocyclic compounds. Base-mediated tandem annulation reactions of these substrates have proven to be a powerful, transition-metal-free strategy for the synthesis of fused ring systems. Current time information in Bangalore, IN.researchgate.net For instance, the intramolecular cyclization of γ-alkynyl-1,3-diketones can be selectively controlled to produce either furo[3,2-c]chromenes or furo[3,2-c]quinolones, which are core structures in many natural products and pharmaceuticals. Current time information in Bangalore, IN.researchgate.net

The reaction pathway is highly dependent on the choice of base and reaction conditions. A plausible mechanism involves the initial base-mediated keto-enol tautomerism of the diketone, followed by intramolecular cyclization to form a chromone (B188151) intermediate. acs.org Subsequent deprotonation and isomerization can lead to an allene (B1206475) intermediate, which can then undergo oxycyclization to yield the furo[3,2-c]chromene. acs.org Alternatively, under different basic conditions, the reaction can be directed towards the formation of xanthones. Current time information in Bangalore, IN.researchgate.net

Furthermore, the sequential reaction of γ-alkynyl-1,3-diketones with an amine source, such as ammonium (B1175870) formate, followed by base-mediated cyclization, provides access to nitrogen-containing heterocycles like furo[3,2-c]quinolones. Current time information in Bangalore, IN.researchgate.net This method demonstrates significant functional group tolerance, allowing for the synthesis of a diverse library of substituted heterocyclic compounds. Current time information in Bangalore, IN.researchgate.net

| Substrate (γ-Alkynyl-1,3-diketone) | Product (Furo[3,2-c]quinolone) | Yield (%) |

|---|---|---|

| 2-benzyl-3-alkynyl-quinolinone derivative with methyl substituent | Corresponding furo[3,2-c]quinolone | 67-75 |

| 2-benzyl-3-alkynyl-quinolinone derivative with ethyl substituent | Corresponding furo[3,2-c]quinolone | 67-75 |

| 2-benzyl-3-alkynyl-quinolinone derivative with cyclopentyl substituent | Corresponding furo[3,2-c]quinolone | 67-75 |

Contribution to Total Synthesis of Natural Products

While direct applications of this compound in completed total syntheses are not yet widely reported, its structural motifs are key components in synthetic strategies for various natural products. The 1,4-dicarbonyl unit, which can be derived from the β-diketone of this compound, is a precursor to a wide array of biologically active compounds, including furans, thiophenes, and pyrroles. ulb.ac.be For example, the 1,4-diketone subunit is present in natural products like amphidinolide F and maoecrystal V. ulb.ac.be

Furthermore, the terminal alkyne functionality is a versatile handle for elaboration in natural product synthesis. For instance, the synthesis of the natural product Nyasol involves the use of a Z-alkenylboronate ester, which is generated from a terminal alkyne. nih.gov The Sonogashira coupling of terminal alkynes is another powerful tool for constructing complex carbon skeletons, as demonstrated in the total synthesis of gastrodinol. researchgate.net The presence of both the diketone and alkyne functionalities in this compound makes it a highly attractive starting material for the convergent synthesis of complex natural products.

Integration into Functional Materials and Polymer Science

The unique chemical functionalities of this compound also lend themselves to the development of novel polymers and functional materials with tailored properties.

Monomer for Advanced Polymeric Architectures

The dicarbonyl and alkyne groups of this compound offer multiple avenues for polymerization. The reactive α-protons of the 1,3-dicarbonyl moiety can participate in nucleophilic substitution polymerization. researchgate.net This approach has been successfully used to prepare nonconjugated poly(1,3-dicarbonyl)s with high yields under mild conditions. researchgate.net Such polymerizations can exhibit polymerization-induced emission (PIE) characteristics, leading to materials with aggregation-induced emission (AIE) type non-traditional intrinsic luminescence. researchgate.net

The terminal alkyne provides another reactive site for polymerization. Thiol-yne "click" chemistry, a highly efficient and atom-economical reaction, can be employed to create polymers with controlled stereochemistry. acs.org This method has been used to synthesize high-molecular-weight polyesters and polyamides with tunable mechanical properties. acs.org The polycondensation of bis(α-diazo-1,3-dicarbonyl) compounds with dicarboxylic acids also highlights the potential of the dicarbonyl motif in creating functionalized alternating polyesters. rsc.org

| 1,3-Dicarbonyl Monomer | Polymerization Method | Resulting Polymer | Key Property |

|---|---|---|---|

| Acetylacetone (B45752) | Base-catalyzed nucleophilic substitution polycondensation with α,α'-dibromo xylene | Nonconjugated poly(1,3-dicarbonyl) | Aggregation-Induced Emission (AIE) |

| 3,5-Heptanedione | Base-catalyzed nucleophilic substitution polycondensation with α,α'-dibromo xylene | Nonconjugated poly(1,3-dicarbonyl) | Aggregation-Induced Emission (AIE) |

| Cyclopentane-1,3-dione | Base-catalyzed nucleophilic substitution polycondensation with α,α'-dibromo xylene | Nonconjugated poly(1,3-dicarbonyl) | Aggregation-Induced Emission (AIE) |

Precursor for Optoelectronic and Responsive Materials

The ability of β-diketones to form stable complexes with a wide range of metal ions, particularly rare earth ions, makes them excellent precursors for luminescent materials. alfachemic.com These complexes can absorb ultraviolet light and transfer the energy to the metal ion, resulting in characteristic fluorescence. alfachemic.com This property is crucial for the development of optoelectronic devices.

Furthermore, β-diketonate complexes are valuable precursors for the atomic layer deposition (ALD) of thin films for optoelectronic applications. aip.org For example, β-diketonate complexes of zinc and terbium have been used to create yellow-emitting monochromatic displays. aip.org The terminal alkyne of this compound can also be utilized in the synthesis of materials with interesting optoelectronic properties. For instance, the cycloaddition of terminal alkynes is a key step in the synthesis of substituted naphthalenes, which are known for their unique optical and electronic properties. rsc.org

Development of Catalytic Ligands and Organometallic Precursors

The chelating nature of the β-dicarbonyl group and the reactivity of the terminal alkyne make this compound a valuable scaffold for the design of novel catalytic ligands and organometallic precursors. β-Diketones are well-established bidentate ligands that coordinate to metals through their two oxygen atoms, forming stable complexes with a variety of metals including copper, nickel, and zinc. ulisboa.pt These metal acetylacetonate (B107027) complexes have a long history of use as catalysts in important bond-forming reactions. ulisboa.pt

The introduction of an alkyne functionality onto the β-diketone backbone, as in this compound, offers the potential to create bifunctional ligands. These ligands could coordinate to a metal center through the diketone moiety while the alkyne remains available for further reactions or to influence the electronic properties of the metal center. Fluorinated β-diketones, for example, are known to generate a wide variety of heterometallic complexes with applications in catalysis. mdpi.com

Terminal alkynes themselves are important precursors for the synthesis of organometallic complexes. acs.org For instance, terminal alkynes react with ruthenium complexes to form vinylidene ruthenium intermediates, which are key in various catalytic transformations. acs.org The combination of a chelating β-diketone and a reactive alkyne in a single molecule like this compound opens up exciting possibilities for the development of new, highly tailored catalysts for a range of organic transformations.

Future Research Trajectories and Interdisciplinary Opportunities for Hex 5 Yne 2,4 Dione

Exploration of Unconventional Synthetic Methodologies

While classical approaches to the synthesis of β-diketones, such as the Claisen condensation, are well-established, future research is trending towards more sophisticated and atom-economical methods. mdpi.com For a molecule like Hex-5-yne-2,4-dione, which contains a sensitive alkyne group, unconventional strategies that offer mild conditions and high functional group tolerance are particularly attractive.

C–H Functionalization: A promising frontier is the use of transition metal-catalyzed C–H functionalization. rsc.orgnih.gov This strategy avoids the pre-functionalization of starting materials, offering a more direct and efficient route. A relevant two-step approach involves the potassium tert-butoxide/DMSO-catalyzed C-H functionalization of ketones with acetylenes, followed by a soft enolization and regioselective acylation to yield α-alkenyl-β-diketones. mdpi.comresearchgate.net Adapting such C-H activation logic could provide novel pathways to this compound and its derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net Its application to the synthesis of complex diones, such as quinoline-2,4(1H,3H)-diones, has been demonstrated using reusable photocatalysts under mild, eco-friendly conditions. rsc.org Research into photocatalytic methods for constructing the this compound backbone, potentially through radical-based pathways involving acetylenic precursors, represents a significant area for exploration. chemrxiv.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. soton.ac.uk This platform has been successfully used for challenging reactions, including the [2+2] photocycloaddition of maleimide (B117702) and hex-1-yne to produce cyclobutene (B1205218) products on a gram scale within hours. thieme-connect.de Developing a flow-based synthesis for this compound could overcome the limitations of batch processing, particularly for managing reactive intermediates or exothermic reactions. soton.ac.ukthieme-connect.de

| Methodology | Key Features | Potential Starting Materials | Relevant Research Findings |

|---|---|---|---|

| C–H Functionalization | Direct, atom-economical, avoids pre-functionalization | Ketones, Acetylenes, Acyl Chlorides | Two-step synthesis of α-alkenyl-β-diketones from ketones and acetylenes. mdpi.comresearchgate.net |

| Photocatalysis | Mild, sustainable, transition-metal-free options | Simpler carbonyls, Alkyne precursors | Synthesis of carbonyl-containing quinoline-diones using reusable photocatalysts. rsc.org |

| Flow Chemistry | Scalable, precise control, improved safety | Maleimide, Hex-1-yne | Successful scale-up of alkyne-involved photocycloadditions to 85g/24h. thieme-connect.de |

In-Depth Mechanistic Understanding of Emerging Reactivity Modes

The dual functionality of this compound invites a rich landscape of chemical transformations. Future research will benefit from a deep mechanistic understanding of its reactivity, particularly in metal-catalyzed cycloisomerizations where both the alkyne and the dione (B5365651) can participate.

Gold-Catalyzed Cycloisomerizations: Gold catalysts are exceptionally effective at activating alkynes toward intramolecular reactions. frontiersin.org For enyne substrates, which are structurally related to this compound, gold catalysis can initiate complex cascades. Detailed mechanistic studies, combining DFT calculations and experiments, have elucidated the pathways for such reactions. pku.edu.cn The process often begins with a nucleophilic attack or cyclization onto the gold-activated alkyne, with the regioselectivity (e.g., 5-exo-dig vs. 6-endo-dig) being a critical, and often controllable, factor. pku.edu.cncore.ac.uk For instance, in dienediyne systems, the reaction can proceed through a 6-endo-dig cyclization to form a cyclopropane (B1198618) intermediate, followed by a Cope rearrangement and C–H insertion. pku.edu.cn Understanding how the dione moiety in this compound would influence these intermediates and pathways is a key area for future investigation. The choice of ligand on the gold catalyst can also be crucial in directing the reaction toward specific products, such as dihydronaphthalene structures from 1,n-enyne esters. rsc.org

Cycloaddition Reactions: The conjugated enyne-like system within the enol form of this compound is a prime candidate for cycloaddition reactions. Research on related systems demonstrates the potential for [3+2] cycloadditions. frontiersin.org For example, visible light photocatalysis has been used to facilitate the [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones, creating complex polycyclic systems. chemrxiv.org Probing the pericyclic reactivity of this compound, both thermally and photochemically, could unlock novel routes to complex heterocyclic and carbocyclic scaffolds.

Role in Supramolecular Chemistry and Self-Assembly Processes

The β-dicarbonyl group is a classic and highly effective bidentate chelating ligand for a vast array of metal ions. ulisboa.pt This property positions this compound as a valuable building block (or "tecton") for the construction of sophisticated supramolecular architectures through self-assembly.

Coordination Polymers and MOFs: The β-diketone moiety can coordinate to metal ions to form stable, neutral complexes. ulisboa.pt When this ligand is part of a larger structure containing other linking groups—in this case, the terminal alkyne—it can be used to construct extended networks such as Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com The alkyne group can serve as a secondary coordination site or as a reactive handle for post-synthetic modification. For example, new ligands combining a β-diketone with a tetrazole group have been synthesized and used to create a 2D coordination polymer with zinc, which exhibits solid-state luminescence. mdpi.com

Discrete Metallo-Supramolecular Assemblies: Beyond infinite networks, β-diketones are instrumental in the self-assembly of discrete, finite structures like molecular cages, squares, and helices. researchgate.netnih.gov The defined coordination geometry of the metal-diketonate node, combined with the rigidity of the ligand backbone, allows for precise control over the final architecture. ulisboa.pt Trifunctional β-diketone ligands have been shown to form large, polyhedral cage-like structures with Cu(II) ions. osti.gov this compound could be elaborated into multifunctional ligands designed to form such complex, container-like molecules with tunable cavities and functionalities.

| Supramolecular Structure | Role of this compound | Key Interactions | Potential Properties |

|---|---|---|---|

| Coordination Polymers (CPs) / MOFs | Bifunctional linker (diketone chelation + alkyne reactivity) | Metal-ligand coordination bonds | Luminescence, Porosity, Catalysis. mdpi.com |

| Discrete Molecular Cages/Squares | Component of a multifunctional ligand | Metal-ligand coordination, Self-assembly | Host-guest chemistry, Molecular recognition. researchgate.netnih.gov |

| Hydrogen-Bonded Networks | Donor/acceptor in enol form | Hydrogen bonding | Crystal engineering control. mdpi.com |

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a reactive alkyne and a versatile chelating dione makes this compound an ideal candidate for synergistic research bridging molecular synthesis with materials science. Its functionalities can be leveraged to create advanced materials with tailored properties.

Functional Polymers: The terminal alkyne group is a powerful functional handle for polymer chemistry, most notably through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This compound could be utilized as a monomer or as a difunctional cross-linking agent. researchgate.net For instance, after converting the dione into an azide-containing moiety, it could react with another difunctional acetylene (B1199291) to form cross-linked polymers. Such intramolecular cross-linking can produce polymer nanoparticles with controlled structures. researchgate.net This approach opens avenues for creating novel polymer architectures, gels, and resins.

Advanced Functional Materials: The ability of the β-diketone moiety to form stable, often luminescent, metal complexes directly translates to materials science applications. mdpi.com Research into the coordination chemistry of this compound with lanthanide or transition metals could lead to new phosphorescent materials for OLEDs or sensors. Furthermore, the entire molecule could be incorporated as a "linker" in larger functional systems. For example, related acetylenic compounds have been used to synthesize diaryl ethynes, which are employed as comonomers in liquid crystalline polymers. mdpi.com The combination of a rigid alkyne unit and a metal-binding site offers a design strategy for creating novel organic electronic and photonic materials. chemscene.com

Q & A

Q. What are the optimal synthetic pathways for Hex-5-yne-2,4-dione, and how can reaction yields be improved?

- Methodological Answer : Begin with condensation reactions using diketone precursors under inert atmospheres. Optimize solvent polarity (e.g., THF or DMF) to stabilize intermediates and reduce side reactions. Monitor temperature control (60–80°C) to prevent thermal degradation. Post-synthesis, validate purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using (δ 2.8–3.1 ppm for α-protons) and IR spectroscopy (C≡C stretch ~2100 cm). Cross-reference with NIST spectral databases for validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?

- Methodological Answer : Combine to identify carbonyl carbons (δ 190–210 ppm) and alkyne carbons (δ 70–100 ppm). Use GC-MS for molecular ion confirmation (expected m/z ~138) and fragmentation analysis. For crystallographic validation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures and compare unit cell parameters with Cambridge Structural Database entries .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic parameters (stoichiometry, solvent purity, inert gas flow rates) and adhere to ICH guidelines for chemical stability testing. Use Reaxys to verify reported procedures and validate intermediates via melting point comparisons. Include raw data (e.g., TLC R values) in appendices, with processed data (e.g., yield calculations) in the main text .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate computationally using model reactions (e.g., Diels-Alder with anthracene). Contrast experimental outcomes (e.g., kinetics) with theoretical data to resolve discrepancies. Use Hammett plots to quantify electronic effects of para-substituted aryl groups .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity). Analyze structural variations (e.g., substituent electronegativity) via QSAR models. For conflicting enzyme inhibition data, use crystallography or docking studies (AutoDock Vina) to assess binding mode differences. Cross-reference with pathway analyses (e.g., 4-dione metabolic flux in ) to identify off-target interactions .

Q. How can researchers differentiate between kinetic vs. thermodynamic control in this compound-mediated heterocycle synthesis?